Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel-
Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel-
(1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol can be found in crustaceans and fishes. This makes (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2371-42-8
VCID:
VC0165400
InChI:
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1
SMILES:
CC1(C2CCC1(C(C2)(C)O)C)C
Molecular Formula:
C11H20O
Molecular Weight:
168.28 g/mol
Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel-
CAS No.: 2371-42-8
Reference Standards
VCID: VC0165400
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
CAS No. | 2371-42-8 |
---|---|
Product Name | Bicyclo[2.2.1]heptan-2-ol, 1,2,7,7-tetramethyl-, (1R,2R,4R)-rel- |
Molecular Formula | C11H20O |
Molecular Weight | 168.28 g/mol |
IUPAC Name | (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |
Standard InChI | InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1 |
Standard InChIKey | LFYXNXGVLGKVCJ-FBIMIBRVSA-N |
Isomeric SMILES | C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C)O |
SMILES | CC1(C2CCC1(C(C2)(C)O)C)C |
Canonical SMILES | CC1(C2CCC1(C(C2)(C)O)C)C |
Melting Point | 170°C |
Physical Description | Solid |
Description | (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (1R, 2R)-1, 2, 7, 7-Tetramethylbicyclo[2. 2. 1]heptan-2-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol can be found in crustaceans and fishes. This makes (1R, 2R)-1, 2, 7, 7-tetramethylbicyclo[2. 2. 1]heptan-2-ol a potential biomarker for the consumption of these food products. |
Synonyms | 2-methylisoborneol |
PubChem Compound | 11062802 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume